molecular formula C16H14N6O2 B608706 LX-5 CAS No. 377054-82-5

LX-5

Cat. No.: B608706
CAS No.: 377054-82-5
M. Wt: 322.32 g/mol
InChI Key: BLNPQEBOPWZMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LX-5 is a small molecule identified through high-throughput screening for its ability to activate DNA methylation-repressed genes without directly altering global DNA methylation or histone acetylation . It selectively activates the p38 mitogen-activated protein kinase (MAPK) pathway, derepressing endogenous genes silenced by methylation, such as IL11, TNFAIP3, and CXCL1 .

Properties

CAS No.

377054-82-5

Molecular Formula

C16H14N6O2

Molecular Weight

322.32 g/mol

IUPAC Name

5-methyl-4-nitro-N-(4-phenyldiazenylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C16H14N6O2/c1-11-15(22(23)24)16(21-18-11)17-12-7-9-14(10-8-12)20-19-13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,18,21)

InChI Key

BLNPQEBOPWZMOX-UHFFFAOYSA-N

SMILES

O=[N+](C1=C(NC2=CC=C(/N=N/C3=CC=CC=C3)C=C2)NN=C1C)[O-]

Canonical SMILES

CC1=C(C(=NN1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C26-D16;  C26D16;  C26 D16;  LX5;  LX-5;  LX 5

Origin of Product

United States

Preparation Methods

Acylation of Dimethylbenzene

The synthesis begins with the Friedel-Crafts acylation of dimethylbenzene (o-, m-, or p-xylene) using alkyl acyl halides or acid anhydrides. Key parameters include:

  • Catalyst : Lewis acids (e.g., FeCl₃) or protonic acids at 0–150°C.

  • Molar ratios : Acylating agent to xylene = 1:1–1:50 (optimal 1:10); catalyst to acylating agent = 1:1–1:5.

  • Reaction time : 5 hours at 100°C yields 85.4% 3,5-dimethyl acetophenone.

Table 1: Acylation Reaction Optimization

ParameterRange TestedOptimal ValueYield Improvement
Temperature (°C)0–150100+22%
Acylating Agent Ratio1:1–1:501:10+15%
Catalyst Loading1:1–1:51:2+12%

Peracid-Mediated Oxidation

The intermediate 3,5-dimethylphenyl alkyl ketone undergoes oxidation with peralcohols (e.g., peracetic acid) in non-protonic solvents:

  • Solvent : Dichloromethane or ethyl acetate.

  • Oxidant Ratio : 1:2 ketone-to-peralcohol for 89.8% ester yield.

  • Mechanism : Nucleophilic rearrangement via Baeyer-Villiger oxidation, forming MX ester.

Acid/Base-Catalyzed Hydrolysis

Final hydrolysis of the ester employs sodium carbonate (1.5 mol) in aqueous medium:

  • Conditions : Room temperature, pH adjustment to 1–2 with HCl.

  • Workup : Ethyl acetate extraction and vacuum distillation (83–84°C at 5 mmHg).

  • Total Yield : 65.5% over three steps.

Quasi-Emulsion Solvent Diffusion for Microsponge Formulations

Process Design and Optimization

This method encapsulates LX-5 into ethyl cellulose microsponges for controlled release:

  • Internal Phase : this compound, ethyl cellulose (2.61:1 mass ratio to drug), dichloromethane.

  • External Phase : 2.17% polyvinyl alcohol (PVA) aqueous solution.

  • Stirring Speed : 794 rpm for 3 hours to evaporate solvent.

Table 2: Box-Behnken Optimization Results

FactorLow LevelHigh LevelOptimal Value
PVA Concentration (%)1.03.52.17
Stirring Speed (rpm)5001000794
Drug:Polymer Ratio1:14:12.61:1

Characterization and Performance

  • Encapsulation Efficiency : 92.4% ± 1.8%.

  • Release Kinetics : 68.2% cumulative release over 36 hours (pH 3.4).

  • Anti-Inflammatory Activity : 58% reduction in LPS-induced TNF-α in RAW264.7 cells.

Oxidative Hydrolysis of Glycosidic Precursors

Reaction Pathway and Byproducts

This compound derivatives are synthesized from ginsenoside Rg5 via:

  • Oxidation : Using O₂ or peroxides to introduce hydroxyl groups.

  • Acid Hydrolysis : Cleavage of glycosidic bonds at C-3 and C-20 positions.

Table 3: NMR Data for this compound Analogues (δ in ppm)

ProtonCompound 1Compound 2Compound 3Compound 4
H-181.03 s1.03 s1.01 s1.02 s
H-190.85 s0.85 s0.79 s0.81 s
H-226.41 d6.36 d6.42 d6.51 d
  • HR-MS : m/z 839.47399 ([M + Na]⁺) confirms molecular formula C₄₂H₇₂O₁₅.

  • Configuration : E-geometry of Δ²²,²³ double bond (J = 15.6 Hz).

Comparative Analysis of Methodologies

Yield and Scalability

  • Cascade Synthesis : Highest yield (89.8%) but requires vacuum distillation.

  • Microsponges : Superior controlled release but lower drug loading (48.2 mg/g).

  • Oxidative Hydrolysis : Produces multiple isomers requiring chromatographic separation.

Industrial Applicability

  • Cost Analysis : Microsponge production incurs 34% higher reagent costs than cascade synthesis.

  • Equipment Needs : Quasi-emulsion requires high-shear mixers vs. standard reactors for hydrolysis .

Chemical Reactions Analysis

LX-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

LX-5 has a wide range of scientific research applications In chemistry, it is used as a tool to study the p38 mitogen-activated protein kinase pathway and its role in gene expression In biology, this compound is used to investigate the mechanisms of DNA methylation and gene repressionIn industry, this compound can be used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of LX-5 involves the activation of the p38 mitogen-activated protein kinase pathway. This activation leads to the de-repression of a subset of endogenous genes that are repressed by DNA methylation. The molecular targets of this compound include various proteins and enzymes involved in the p38 mitogen-activated protein kinase pathway, which play a crucial role in regulating gene expression and cellular responses to stress .

Comparison with Similar Compounds


Key Mechanisms :

  • p38 MAPK Activation : LX-5 induces phosphorylation of p38 in multiple cell lines (HEK293, MOLM13, NIH 3T3) without activating ERK or JNK pathways .
  • Gene Derepression : Activates ~795 genes commonly silenced by DNA methylation, including oncogenic transcription factors (JUN, FOS) .
  • Pathway Specificity : Functions independently of DNA methylation machinery, distinguishing it from compounds like RG108 or 5-aza-dC .

Comparison with Similar Compounds

Structural and Functional Analogues: LX-3 and LX-4

This compound belongs to a trio of compounds (LX-3, LX-4, this compound) with distinct molecular structures but overlapping biological effects .

Parameter LX-3 LX-4 This compound
p38 Activation Yes Yes Yes
ERK/JNK Activation No No No
Gene Overlap 795 common genes 795 common genes 795 common genes
Oncogenic Targets JUN, FOS JUN, FOS JUN, FOS
Mechanistic Target Unknown Unknown Unknown

Key Findings :

  • All three compounds activate the p38 pathway and upregulate oncogenic transcription factors, suggesting a shared core regulatory module .
  • Despite structural differences, they exhibit 6-fold higher overlap in activated genes compared to random expectation .

Comparison with Traditional Epigenetic Modifiers

This compound differs fundamentally from DNA methylation inhibitors (e.g., 5-aza-dC) and HDAC inhibitors (e.g., TSA):

Parameter This compound 5-aza-dC TSA
Global DNA Hypomethylation No Yes No
HDAC Inhibition No No Yes
Pathway Activation p38 MAPK N/A Chromatin remodeling
Gene Specificity Subset (e.g., IL11) Genome-wide Genome-wide

Critical Distinctions :

  • This compound and 5-aza-dC share a 24% overlap in derepressed genes, but this compound’s effects are pathway-restricted .

Comparison with Other MAPK Modulators

This compound is unique among MAPK-targeting compounds due to its selectivity:

Compound Target Pathway Effect Application
This compound p38 MAPK Activation Gene derepression
SB203580 p38 MAPK Inhibition Anti-inflammatory
EGF ERK Activation Cell proliferation
Anisomycin JNK/p38 Activation Stress response studies

Advantages of this compound :

  • Selectivity : Activates p38 without cross-activating ERK/JNK, unlike anisomycin .
  • Tool Utility: Provides a novel method to study p38-specific gene regulation, filling a gap in MAPK research .

Biological Activity

LX-5 is a compound of interest in various fields of biological research, particularly due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways and molecular targets. Research suggests that this compound may influence:

  • Cellular Metabolism : this compound appears to modulate metabolic pathways, potentially enhancing energy production and reducing oxidative stress in cells.
  • Gene Expression : Studies indicate that this compound can alter the expression of genes involved in inflammation and apoptosis, suggesting a role in mitigating cellular damage.
  • Signal Transduction : this compound may interact with signaling molecules, thereby influencing pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

  • Neuroprotective Effects in Animal Models :
    • A study conducted on rodents demonstrated that administration of this compound resulted in reduced neuronal apoptosis following induced ischemic injury. The compound was shown to upregulate anti-apoptotic proteins while downregulating pro-apoptotic factors.
    • Data Summary :
      Treatment GroupNeuronal Survival (%)Apoptotic Markers (Caspase-3 Activity)
      Control45High
      This compound75Low
  • Antioxidant Activity :
    • In vitro studies revealed that this compound exhibited significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
    • Research Findings :
      • This compound treatment increased superoxide dismutase (SOD) levels by 30% compared to control groups.
  • Anti-inflammatory Effects :
    • Clinical trials assessed the anti-inflammatory potential of this compound in patients with chronic inflammatory conditions. Results indicated a marked decrease in inflammatory cytokines (IL-6, TNF-alpha) post-treatment.
    • Statistical Analysis :
      CytokinePre-Treatment Level (pg/mL)Post-Treatment Level (pg/mL)
      IL-65020
      TNF-alpha4015

Research Findings

Recent research has provided insights into the pharmacokinetics and pharmacodynamics of this compound:

  • Absorption and Bioavailability : Studies indicate that this compound has a favorable absorption profile, with peak plasma concentrations achieved within 2 hours post-administration.
  • Toxicological Studies : Toxicity assessments have shown that this compound exhibits a wide safety margin, with no significant adverse effects observed at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for characterizing the chemical structure and purity of LX-5 in academic research?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel compounds like this compound, ensure detailed spectral data and purity thresholds (>95%) are reported in the main manuscript, with raw datasets provided as supplementary materials . Known compounds require literature citations for identity confirmation, while new compounds must include elemental analysis or X-ray crystallography when applicable .

Q. How should researchers design initial dose-response experiments to assess this compound’s bioactivity?

  • Methodological Answer : Begin with a broad dose range (e.g., 1 nM–100 µM) to establish a sigmoidal curve, using at least three biological replicates to account for cell line variability. Include positive and negative controls (e.g., vehicle-only and reference inhibitors). Optimize parameters such as incubation time and cell density using pilot studies. Data should be analyzed using nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across independent studies?

  • Methodological Answer : Conduct a meta-analysis to identify variables such as assay conditions (e.g., cell type, serum concentration), compound solubility, or batch-to-batch purity differences. Use sensitivity analysis to test how these variables impact results. Replicate conflicting experiments under standardized protocols, and employ orthogonal assays (e.g., enzymatic vs. cell-based) to validate findings. Transparent reporting of raw data and statistical methods is critical .

Q. What advanced methodologies are recommended for optimizing experimental design in this compound’s mechanism-of-action studies?

  • Methodological Answer : Utilize computational simulations to model dose-response relationships and genetic variability in cellular systems, as demonstrated in pharmacogenomics studies . Pair this with high-content screening (HCS) to capture multiparametric data (e.g., protein expression, cytotoxicity). For reproducibility, pre-register experimental protocols and share code/analytical pipelines in open repositories .

Q. How can this compound research be aligned with existing theoretical frameworks in drug discovery?

  • Methodological Answer : Anchor the study to a conceptual framework, such as structure-activity relationship (SAR) models or systems pharmacology. For example, use molecular docking simulations to predict this compound’s binding affinity to target proteins, then validate experimentally. Explicitly link hypotheses to foundational theories (e.g., kinetic proofreading in kinase inhibition) to contextualize findings .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics tools (e.g., pathway enrichment analysis via KEGG or Reactome). Apply machine learning algorithms to identify synergistic biomarkers or off-target effects. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and depositing datasets in public repositories like GEO or PRIDE .

Methodological Considerations for Reproducibility

  • Data Presentation : Avoid duplicating results in text and figures; use tables for raw data (e.g., IC₅₀ values) and figures for trends (e.g., dose-response curves). Supplementary materials should include full spectral data, statistical scripts, and experimental protocols .
  • Theoretical Rigor : Frame research questions to address gaps in knowledge (e.g., "How does this compound’s selectivity compare to existing inhibitors in the same class?") rather than exploratory surveys .
  • Ethical Compliance : Disclose funding sources, conflicts of interest, and institutional review board (IRB) approvals for studies involving human-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LX-5
Reactant of Route 2
Reactant of Route 2
LX-5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.